molecular formula C14H10N4O2 B5632528 1-(4-Nitrophenyl)-5-phenyltriazole

1-(4-Nitrophenyl)-5-phenyltriazole

Cat. No.: B5632528
M. Wt: 266.25 g/mol
InChI Key: CDJKPYLEBBSTGR-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-5-phenyltriazole is a 1,2,3-triazole derivative featuring a nitro group at the para position of the phenyl ring at position 1 and a phenyl group at position 3. Triazoles are valued for their stability, aromaticity, and applications in pharmaceuticals, agrochemicals, and materials science. The nitro group enhances electrophilicity, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

1-(4-nitrophenyl)-5-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-18(20)13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJKPYLEBBSTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319898
Record name 1-(4-nitrophenyl)-5-phenyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642432
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1225-76-9
Record name 1-(4-nitrophenyl)-5-phenyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-5-phenyltriazole can be synthesized through a cyclization reaction involving the appropriate precursors. One common method involves the reaction of 4-nitrophenylhydrazine with phenylacetylene in the presence of a copper catalyst. The reaction is typically carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using cost-effective reagents, and ensuring efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-5-phenyltriazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Cycloaddition: The triazole ring can undergo cycloaddition reactions with various dipolarophiles, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Cycloaddition: Dipolarophiles such as azides or nitriles under thermal or photochemical conditions.

Major Products:

    Reduction: 1-(4-Aminophenyl)-5-phenyltriazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Cycloaddition: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

1-(4-Nitrophenyl)-5-phenyltriazole has been explored for its applications in several scientific fields:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-5-phenyltriazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological targets, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues: 1,2,3-Triazoles

a. Substituent Effects

  • 1-(4-Methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole (): Synthesis: Prepared via a multi-component reaction involving 4-nitroacetophenone, 4-methoxybenzylamine, and 4-nitrophenyl azide. The triazolyl proton appears as a singlet at 7.71 ppm in <sup>1</sup>H NMR, confirming ring formation . Properties: The methoxybenzyl group enhances solubility in polar solvents compared to purely aromatic substituents.
  • 1-(4-Chlorophenyl)-5-methyltetrazole ():
    • Synthesis : Achieved via cyclization of arenediazonium salts with acyl chlorides.
    • Properties : Lower melting points (e.g., 145–147°C) compared to nitro-substituted triazoles, attributed to reduced molecular symmetry and weaker intermolecular forces .

b. Key Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (electron-withdrawing) decrease electron density on the triazole ring, enhancing stability but reducing nucleophilicity. Methoxy or methyl groups (electron-donating) increase electron density, favoring electrophilic substitutions .

Heterocyclic Analogues: Pyrazoles and Thiadiazoles

a. Pyrazole Derivatives

  • 3-(4-Nitrophenyl)-1-phenylpyrazole-5-amine (): Synthesis: Condensation reactions using Fe2O3@SiO2/In2O3> catalysts achieve high yields (85–92%) in short reaction times . Properties: High melting points (e.g., 261–263°C for 5-amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxamide) due to strong hydrogen bonding and planar aromatic systems .

b. 1,3,4-Thiadiazoles ():

  • Synthesis: Cyclization of hydrazinecarbothioamides with hydrazonoyl chlorides.
  • Antimicrobial Activity : Compounds like 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives show potent activity against E. coli and C. albicans (MIC: 8–16 µg/mL), outperforming triazoles in some cases .

Oxadiazoles and Oxazoles

  • 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole ():
    • Properties : High logP (4.7) indicates lipophilicity, suitable for membrane penetration. Molecular weight: 295.3 g/mol .
  • 5-Methyl-5-(nitromethyl)-3-(4-nitrophenyl)-4H-1,2-oxazole (): Synthesis: Derived from nitroacetophenone derivatives. Properties: Polar surface area (113.23 Ų) suggests moderate solubility in aqueous media .

Q & A

Q. What are the common synthetic routes for 1-(4-Nitrophenyl)-5-phenyltriazole, and how are intermediates characterized?

The synthesis typically involves cyclization reactions using phenylhydrazine or substituted hydrazines with nitrophenyl precursors. For example, intermediates can be formed via [3+2] cycloaddition between azides and alkynes under catalytic conditions. Characterization of intermediates relies on HPLC for purity assessment and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify proton environments and carbon frameworks.
  • IR Spectroscopy : To identify functional groups (e.g., nitro, triazole rings).
  • X-ray Crystallography : For absolute stereochemical confirmation (e.g., bond angles, crystal packing) .

Q. What are the primary biological activities reported for this compound in recent studies?

Studies highlight antimicrobial and anticancer potential. For instance, nitrophenyl-triazole derivatives exhibit inhibitory effects on bacterial growth (e.g., E. coli, S. aureus) and moderate cytotoxicity against cancer cell lines (e.g., MCF-7) via intercalation or enzyme inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Catalyst screening : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitroaromatic precursors .

Q. What computational methods are used to predict the biological activity of nitrophenyl-containing triazoles?

Molecular docking (AutoDock, Schrödinger) evaluates binding affinities to target proteins (e.g., DNA gyrase for antimicrobial activity). DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How do structural modifications at specific positions affect the compound's biological efficacy?

  • Nitro group position : Para-substitution (4-nitrophenyl) enhances electron-withdrawing effects, improving interaction with enzyme active sites.
  • Triazole substitution : Bulky groups at position 5 reduce membrane permeability but increase target specificity .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Standardization includes:

  • Dose-response curves : To establish IC₅₀ values under consistent conditions.
  • Comparative studies : Testing analogs under identical protocols to isolate structure-activity relationships (SAR) .

Q. How do solvent and catalyst choices influence regioselectivity in triazole synthesis?

  • Cu(I) catalysts : Promote 1,4-regioisomers in CuAAC.
  • Ru-based catalysts : Favor 1,5-regioisomers, useful for tailored pharmacological profiles.
  • Solvent polarity : Higher polarity reduces steric hindrance, aiding in regiocontrol .

Q. What advanced analytical techniques confirm stereochemistry and purity?

  • Chiral HPLC : Resolves enantiomers for optically active derivatives.
  • LC-MS : Detects trace impurities (e.g., unreacted azides).
  • SC-XRD (Single-crystal X-ray diffraction) : Provides definitive proof of stereochemistry .

Q. How does the electronic nature of substituents impact reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., nitro) deactivate the phenyl ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., SNAr). Hammett plots quantify substituent effects on reaction rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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